8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
説明
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-12-14(2)25(23-13)21-17-10-7-11-18(17)22-20-19(15(3)24-26(20)21)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUKLWNEJHVJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
科学的研究の応用
8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
類似化合物との比較
Comparison with Structural Analogues
Structural Analogues with Varying Aryl Substituents
describes four cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives with structural similarities:
- 5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
Key Structural Differences:
*Dihedral angle between the aryl ring and pyrazolopyrimidine plane.
Analogues with Modified Heterocyclic Substituents
N-[3-(1H-Imidazol-1-yl)propyl] Derivative ()
This compound replaces the 3,5-dimethylpyrazole group with a 3-(imidazol-1-yl)propylamine chain .
TRK Kinase Inhibitors ()
European Patent Bulletin (2024) discloses pyrazolo[1,5-a]pyrimidines with 2,5-difluorophenyl-pyrrolidinyl and pyrazole substituents as TRK kinase inhibitors . While these lack the cyclopentane ring, they share the pyrazolo[1,5-a]pyrimidine core, suggesting the target compound may also exhibit kinase inhibition.
Spectroscopic Data
- HRMS () : A related pyrazolo[1,5-a]pyrimidine derivative (C27H36N8O) shows HRMS accuracy (calc. 489.3084, found 489.3088), validating mass spectrometry as a reliable characterization tool .
- 13C NMR () : Cyclopenta-fused analogues exhibit carbon shifts at 148–151 ppm for pyrimidine nitrogens, consistent with the target compound’s electronic environment .
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a cyclopentane moiety fused with a pyrazolo[1,5-a]pyrimidine framework, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it has been shown to affect cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with cancer and inflammatory responses.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For example:
- In Vitro Studies : Compounds similar to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by inhibiting COX enzymes. In one study, it was shown to reduce LPS-induced COX-2 expression in rat monocytes at low concentrations (25 µg/mL) .
Antimicrobial Properties
Recent investigations into the antimicrobial potential of pyrazolo[1,5-a]pyrimidines revealed that several derivatives exhibited antibacterial and antifungal activities. The compound's structural characteristics contribute to its ability to disrupt microbial cell functions .
Study on Antitumor Activity
A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines. Among these derivatives, the compound exhibited promising results against MCF-7 and HCT116 cells with moderate cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of pyrazolo[1,5-a]pyrimidines. Modifications in the substituents around the pyrazole ring significantly affected their biological activity. For instance, increasing methyl substitutions on the pyrazole ring enhanced anticancer potency .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key parameters influence reaction yields?
- Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A one-pot two-step approach (e.g., reacting pyrazole derivatives with cyclopenta-fused pyrimidine precursors under reflux) is often employed, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses . Key parameters include:
- Temperature control : Optimizing reflux conditions (e.g., 80–120°C) to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/dichloromethane) isolates the target compound .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous pyrazolo[1,5-a]pyrimidine derivatives (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error between calculated and observed values .
- IR spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis to address low yields or impurities?
- Methodological Answer: Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central composite design : Test 3–5 levels of each factor to identify optimal conditions .
- ANOVA analysis : Determine statistically significant parameters (p < 0.05) affecting yield .
- ICReDD’s approach : Integrate quantum chemical calculations (e.g., transition state modeling) to predict reaction pathways and reduce trial-and-error experimentation .
Q. What computational strategies predict reaction pathways and intermediates for novel derivatives?
- Methodological Answer: Advanced computational workflows include:
- DFT calculations : Simulate intermediates (e.g., using Gaussian 16) to map energy profiles for cyclization steps .
- Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., kinase enzymes) for SAR studies .
- Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to forecast reaction outcomes .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
- Methodological Answer:
- Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings .
- X-ray crystallography : Provide definitive proof of structure if crystals are obtainable .
- Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .
Q. What SAR considerations enhance biological activity of the cyclopenta[d]pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer: Key modifications include:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at position 7 improves metabolic stability .
- Ring fusion : The cyclopenta moiety enhances rigidity, potentially increasing target selectivity .
- Piperazine additions : Attaching a 4-(6-methylpyridin-2-yl)piperazine group (as in related compounds) enhances solubility and bioavailability .
Biological assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ determination) to quantify activity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
